Cas no 2137549-97-2 (methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)

methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2137549-97-2
- methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- EN300-1121147
-
- インチ: 1S/C17H21N3O2/c1-11-7-9-13(10-8-11)20-16(18)14(12-5-3-4-6-12)15(19-20)17(21)22-2/h7-10,12H,3-6,18H2,1-2H3
- InChIKey: DZUWDMXTVQZQIV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(=C(N)N(C2C=CC(C)=CC=2)N=1)C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 299.16337692g/mol
- どういたいしつりょう: 299.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121147-0.05g |
2137549-97-2 | 95% | 0.05g |
$983.0 | 2023-10-27 | ||
Enamine | EN300-1121147-0.5g |
2137549-97-2 | 95% | 0.5g |
$1124.0 | 2023-10-27 | ||
Enamine | EN300-1121147-0.25g |
2137549-97-2 | 95% | 0.25g |
$1078.0 | 2023-10-27 | ||
Enamine | EN300-1121147-5g |
2137549-97-2 | 95% | 5g |
$3396.0 | 2023-10-27 | ||
Enamine | EN300-1121147-2.5g |
2137549-97-2 | 95% | 2.5g |
$2295.0 | 2023-10-27 | ||
Enamine | EN300-1121147-10.0g |
2137549-97-2 | 10g |
$5037.0 | 2023-06-09 | |||
Enamine | EN300-1121147-1.0g |
2137549-97-2 | 1g |
$1172.0 | 2023-06-09 | |||
Enamine | EN300-1121147-0.1g |
2137549-97-2 | 95% | 0.1g |
$1031.0 | 2023-10-27 | ||
Enamine | EN300-1121147-5.0g |
2137549-97-2 | 5g |
$3396.0 | 2023-06-09 | |||
Enamine | EN300-1121147-1g |
2137549-97-2 | 95% | 1g |
$1172.0 | 2023-10-27 |
methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate 関連文献
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateに関する追加情報
Introduction to Methyl 5-Amino-4-Cyclopentyl-1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylate (CAS No. 2137549-97-2)
Methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 2137549-97-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The introduction of a methyl group and a cyclopentyl substituent in the pyrazole framework imparts additional stability and bioavailability, making it a promising candidate for further research and development.
The molecular structure of methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is characterized by a central pyrazole ring with an amino group at the 5-position, a cyclopentyl group at the 4-position, and a methylated phenyl group at the 1-position. The carboxylate ester at the 3-position further enhances its solubility and pharmacokinetic properties. This intricate arrangement of functional groups not only contributes to its chemical stability but also influences its biological activity and interaction with various biological targets.
Recent studies have highlighted the potential of methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. These findings suggest that methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism behind these effects is thought to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These findings have sparked interest in exploring methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate as a potential anticancer agent in future clinical trials.
The pharmacokinetic profile of methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been extensively studied. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These properties make it an attractive candidate for drug development, as they can simplify dosing regimens and improve patient compliance.
Furthermore, the safety profile of methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been evaluated in preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical evaluation.
In conclusion, methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 2137549-97-2) represents a promising compound with diverse therapeutic potential. Its unique molecular structure, coupled with its anti-inflammatory and antiproliferative properties, makes it an exciting candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications, potentially leading to new treatments for inflammatory diseases and cancer.
2137549-97-2 (methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate) 関連製品
- 393837-46-2(ethyl 3-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-5-phenylthiophene-2-carboxylate)
- 893993-99-2(3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine)
- 2227827-41-8((2S)-1-4-(difluoromethoxy)phenylpropan-2-ol)
- 1361656-92-9(2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine)
- 506-44-5((9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol)
- 1184-92-5(Germane,trichloro(1,1-dimethylethyl)-)
- 1568081-03-7((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol)
- 35973-25-2(DNA2 inhibitor C5)
- 1504902-79-7(Pyrido[4,3-d]pyrimidine, 2-cyclobutyl-5,6,7,8-tetrahydro-)
- 846036-77-9(4-methyl-2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one)




